molecular formula C15H11F3O4 B14219001 Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- CAS No. 586951-80-6

Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-

Cat. No.: B14219001
CAS No.: 586951-80-6
M. Wt: 312.24 g/mol
InChI Key: GGZDZTAIQKAWPI-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- is an aromatic aldehyde with a complex structure that includes both hydroxy and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(trifluoromethoxy)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzoic acid.

    Reduction: 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- is unique due to the presence of both hydroxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

586951-80-6

Molecular Formula

C15H11F3O4

Molecular Weight

312.24 g/mol

IUPAC Name

3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C15H11F3O4/c16-15(17,18)22-12-4-1-10(2-5-12)9-21-14-6-3-11(8-19)7-13(14)20/h1-8,20H,9H2

InChI Key

GGZDZTAIQKAWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)O)OC(F)(F)F

Origin of Product

United States

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